Acetildenafil

Descripción general

Descripción

Es un análogo del sildenafil (Viagra) y se ha detectado en varias marcas de productos "afrodisíacos herbales" vendidos en tiendas de conveniencia que afirman aumentar la libido y aliviar la disfunción eréctil . El acetildenafil no ha sido probado formalmente en humanos o animales, y su perfil de seguridad sigue siendo en gran medida desconocido .

Métodos De Preparación

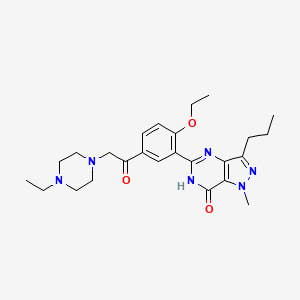

La síntesis del acetildenafil implica varios pasos, comenzando con la preparación de la estructura central de pirazolo[4,3-d]pirimidin-7-ona. La ruta sintética generalmente incluye:

Formación del núcleo de pirazolo[4,3-d]pirimidin-7-ona: Esto implica la reacción de materiales de partida apropiados en condiciones controladas para formar la estructura central.

Introducción de los grupos etoxi y acetilo: El grupo etoxi se introduce mediante una reacción de eterificación, mientras que el grupo acetilo se agrega a través de una reacción de acilación.

Ensamblaje final: El paso final implica el acoplamiento de la estructura central con el grupo etil-piperazin-1-il-acetilo en condiciones de reacción específicas.

Análisis De Reacciones Químicas

El acetildenafil experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro. Los reactivos comunes incluyen halógenos o nucleófilos como hidróxido de sodio o cianuro de potasio.

Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Detection in Dietary Supplements

Recent studies have revealed that acetildenafil has been detected in various dietary supplements marketed for sexual enhancement. These products often claim to be herbal but may contain synthetic PDE5 inhibitors like this compound to enhance efficacy.

- Case Study : A study identified this compound and its analogs in pre-mixed bulk powders intended for encapsulation and sale as dietary supplements. The identification was performed using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) techniques .

Structural Analogues and Variants

This compound has several analogues that have emerged in recent years, often detected in products claiming to treat erectile dysfunction. These analogues may exhibit varying degrees of potency and side effects.

- Hydroxythis compound : An analogue identified from dietary supplements, characterized by the presence of a hydroxyl group .

- Dimethylthis compound : Another analogue found illicitly added to supplements, highlighting the ongoing issue of adulteration in herbal products .

Table 1: Comparison of this compound and Its Analogues

| Compound | Mechanism | Potency Compared to Sildenafil | Side Effects |

|---|---|---|---|

| This compound | PDE5 Inhibition | Similar | Ataxia reported |

| Hydroxythis compound | PDE5 Inhibition | Unknown | Not extensively studied |

| Dimethylthis compound | PDE5 Inhibition | Higher than this compound | Potentially severe |

Health Implications and Risks

While this compound and its analogues may provide short-term benefits for erectile dysfunction, their use raises significant health concerns due to lack of clinical testing and potential side effects. Reports indicate that this compound can cause unusual side effects such as ataxia, which is not typically associated with standard PDE5 inhibitors .

- Drug Interactions : Similar to other PDE5 inhibitors, this compound may interact adversely with nitrates or alpha-blockers, leading to serious cardiovascular complications.

Regulatory Challenges

The emergence of this compound and its analogues poses regulatory challenges for health authorities worldwide. Many jurisdictions struggle to effectively regulate these compounds, which are often marketed as dietary supplements despite their pharmacological properties.

Mecanismo De Acción

El acetildenafil ejerce sus efectos inhibiendo la enzima fosfodiesterasa tipo 5 (PDE5). Esta inhibición previene la degradación del monofosfato de guanosina cíclico (cGMP), lo que lleva a niveles aumentados de cGMP. Los niveles elevados de cGMP causan vasodilatación, lo que resulta en un aumento del flujo sanguíneo a ciertos tejidos, como el cuerpo cavernoso en el pene. Este mecanismo es similar al del sildenafil (Viagra) y otros inhibidores de la PDE5 .

Comparación Con Compuestos Similares

El acetildenafil es estructuralmente similar a otros inhibidores de la PDE5, como:

Sildenafil (Viagra): El compuesto principal, ampliamente utilizado para tratar la disfunción eréctil.

Vardenafil: Otro inhibidor de la PDE5 con un mecanismo de acción similar.

Tadalafil: Conocido por su mayor duración de acción en comparación con el sildenafil y el vardenafil.

Avanafil: Destaca por su rápido inicio de acción.

Lo que diferencia al this compound es su presencia en productos de "afrodisíacos herbales" de venta libre, a menudo sin aprobación formal o pruebas. Esto hace que su perfil de seguridad sea incierto y potencialmente arriesgado para los consumidores .

Actividad Biológica

Acetildenafil, an analog of sildenafil, has garnered attention due to its potential biological activity, particularly in the context of erectile dysfunction (ED) treatments. Despite its structural similarity to sildenafil, this compound has not undergone extensive clinical testing, raising concerns about its safety and efficacy.

This compound is chemically similar to sildenafil, primarily functioning as a phosphodiesterase type 5 (PDE5) inhibitor. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), promoting vasodilation and facilitating erection. The structural modifications in this compound may alter its selectivity for PDE5, potentially affecting its pharmacological profile compared to sildenafil .

Pharmacological Profile

The pharmacological effects of this compound can be summarized as follows:

| Property | This compound | Sildenafil |

|---|---|---|

| PDE Inhibition | Non-specific potential | Highly selective for PDE5 |

| Half-life | Unknown | Approximately 4 hours |

| Common Side Effects | Unreported | Headache, flushing, dyspepsia |

| Clinical Testing | None | Extensive |

Case Studies and Reports

- Case of Ataxia : A notable case involved a 28-year-old male who developed ataxia after consuming a health product containing this compound. The patient had no prior history of neurological disorders, and symptoms improved after discontinuation of the product. This incident highlighted the potential risks associated with unregulated use of this compound and similar analogs .

- Market Surveillance Findings : A survey revealed that a significant proportion of health products marketed for ED contained undeclared analogs like this compound. This raises concerns about the prevalence of such substances in over-the-counter products and their unpredictable effects .

Research Findings

- A study indicated that this compound could possess similar vasodilatory effects as sildenafil; however, the lack of formal studies means that its efficacy and safety profile remain largely unknown .

- The structural modifications in this compound may lead to a loss of specificity for PDE5, potentially inhibiting other phosphodiesterases and resulting in unforeseen side effects .

Propiedades

IUPAC Name |

5-[2-ethoxy-5-[2-(4-ethylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O3/c1-5-8-19-22-23(29(4)28-19)25(33)27-24(26-22)18-15-17(9-10-21(18)34-7-3)20(32)16-31-13-11-30(6-2)12-14-31/h9-10,15H,5-8,11-14,16H2,1-4H3,(H,26,27,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBRQNALHKQCAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CC)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10232178 | |

| Record name | Acetildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

831217-01-7 | |

| Record name | Acetildenafil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=831217-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0831217017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP0E2BW57H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.